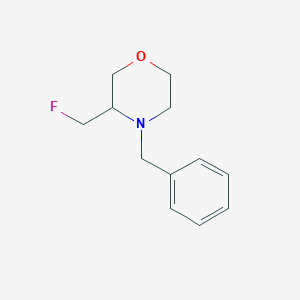

(R)-4-Benzyl-3-(fluoromethyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzyl-3-(fluoromethyl)morpholine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral compound belonging to the morpholine class, characterized by a unique structural configuration that includes a benzyl group at the fourth position and a fluoromethyl group at the third position of its morpholine ring. This distinct structure enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F1N1O1, with a molecular weight of approximately 201.25 g/mol. The presence of both the benzyl and fluoromethyl groups contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F1N1O1 |

| Molecular Weight | 201.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that the compound exhibits significant binding affinity with specific proteins, which is crucial for its therapeutic potential.

Interaction Studies

Interaction studies typically utilize techniques such as surface plasmon resonance and radiolabeled binding assays to elucidate these interactions. For instance, preliminary findings indicate that this compound binds effectively to certain enzymes, potentially influencing metabolic pathways.

Pharmacological Applications

Due to its unique structural features, this compound has been explored for various pharmacological applications, particularly in drug development targeting neurological disorders and metabolic diseases. Its fluorinated structure may enhance the potency of drugs by improving their pharmacokinetic properties.

Case Studies

- Neurological Disorders : In a preclinical study, this compound was investigated for its effects on neurotransmitter uptake. The results indicated that it could modulate serotonin levels, suggesting potential applications in treating depression and anxiety disorders.

- Metabolic Disorders : Another study focused on the compound's role in glycemic control. It demonstrated that this compound could inhibit α-glucosidase activity, which is critical for carbohydrate metabolism, thereby reducing blood glucose levels in diabetic models.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Fluoromethyl)morpholine | Lacks benzyl group | Varies | Simpler structure; different reactivity |

| (R)-4-Benzylmorpholine | Lacks fluoromethyl group | Varies | Different chemical behavior due to missing functional group |

| (R)-4-Benzyl-3-methylmorpholine | Contains methyl instead of fluoromethyl | Varies | Altered biological activity compared to fluorinated analog |

| (R)-4-Benzyl-3-(chloromethyl)morpholine | Contains chloromethyl instead of fluoromethyl | Varies | Different reactivity profile due to halogen substitution |

Properties

IUPAC Name |

4-benzyl-3-(fluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVOPAWVBJMTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.